

The Discovery and Development of BMS-986202 (Deucravacitinib): A Technical Guide

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Compound of Interest				
Compound Name:	BMS-986202			
Cat. No.:	B8144625	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986202, also known as deucravacitinib, is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).[1][2] As a key mediator in the signaling of pro-inflammatory cytokines such as interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs), TYK2 represents a compelling therapeutic target for a range of immune-mediated diseases.[1] [3] Deucravacitinib distinguishes itself from pan-Janus kinase (JAK) inhibitors by selectively binding to the regulatory pseudokinase (JH2) domain of TYK2, offering a highly specific mechanism of action.[1] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical and clinical evaluation of BMS-986202.

Discovery and Medicinal Chemistry

The development of **BMS-986202** stemmed from a search for structurally diverse ligands targeting the TYK2 JH2 domain, building upon the scaffold of an earlier clinical candidate, BMS-986165. A key breakthrough in the discovery of **BMS-986202** was the exploration of a novel binding pocket within the JH2 domain. Optimization of a nicotinamide scaffold, including the strategic addition of a single fluorine atom, significantly enhanced the compound's permeability, leading to the identification of **BMS-986202**.



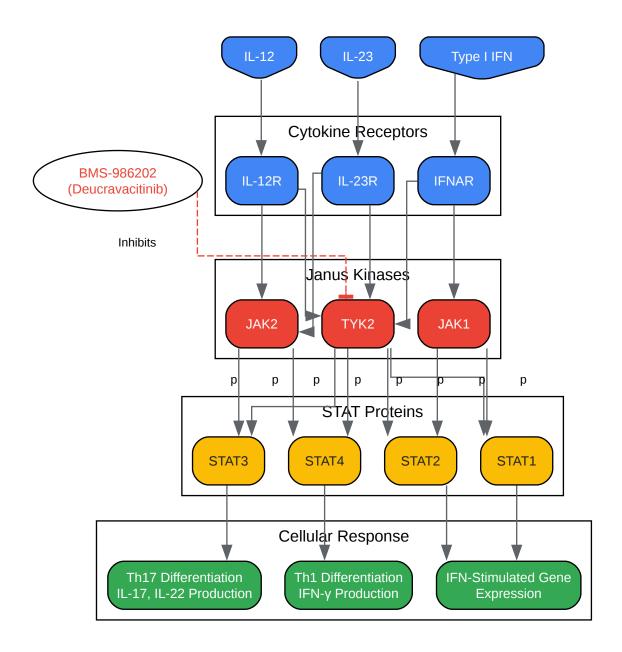
Mechanism of Action

Deucravacitinib's unique mechanism of action involves binding to the regulatory JH2 domain of TYK2, which induces a conformational change that locks the kinase in an inactive state. This allosteric inhibition prevents the trans-phosphorylation and activation of the catalytic (JH1) domain, thereby blocking downstream signaling cascades initiated by cytokines that rely on TYK2. This targeted approach allows for the selective inhibition of TYK2-mediated pathways while sparing other JAK family members (JAK1, JAK2, and JAK3), which is anticipated to result in a more favorable safety profile compared to less selective JAK inhibitors.

Signaling Pathways

BMS-986202 primarily modulates the signaling of cytokines crucial to the pathogenesis of various autoimmune diseases.





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Figure 1: TYK2 Signaling Pathways Inhibited by BMS-986202.

Quantitative Data

The following tables summarize the key quantitative data for **BMS-986202** from in vitro and clinical studies.

Table 1: In Vitro Potency and Selectivity



Target/Assay	IC50 (nM)	Selectivity Fold vs. TYK2	Reference
TYK2 (JH2 Binding)	0.19	-	
TYK2 (IL-12-induced IFN-y production in human whole blood)	-	-	_
IFNα-stimulated STAT5 phosphorylation (human whole blood)	58	-	
IL-23-stimulated signaling (Kit225 T cells)	12	-	
IFNα-stimulated signaling (Kit225 T cells)	10	-	_
JAK1/3 (IL-2-induced STAT5 phosphorylation in human whole blood)	>10,000	>172	
JAK2/2 (TPO-induced STAT3 phosphorylation in human whole blood)	>10,000	>172	_
JAK1 (in vitro kinase assay)	>10,000	>52,632	
JAK2 (in vitro kinase assay)	>10,000	>52,632	_
JAK3 (in vitro kinase assay)	>10,000	>52,632	.



Table 2: Pharmacokinetic Parameters in Healthy

Volunteers (Single Ascending Dose)

Dose	Cmax (ng/mL)	Tmax (hr)	AUCinf (ng*hr/mL)	t1/2 (hr)	Reference
3 mg	29.5	1.0	225	7.9	
6 mg	68.3	1.0	549	9.6	
12 mg	166	1.0	1430	10.1	
20 mg	296	1.0	2800	10.4	-
40 mg	710	1.0	7390	15.0	

Table 3: Phase 3 Clinical Efficacy in Moderate-to-Severe

Psoriasis (POETYK PSO-1)

Endpoint (Week 16)	Deucravacitini b 6 mg QD (n=332)	Placebo (n=166)	Apremilast 30 mg BID (n=168)	Reference
PASI 75 Response (%)	58.4	12.7	35.1	
sPGA 0/1 Response (%)	53.6	7.2	32.1	_

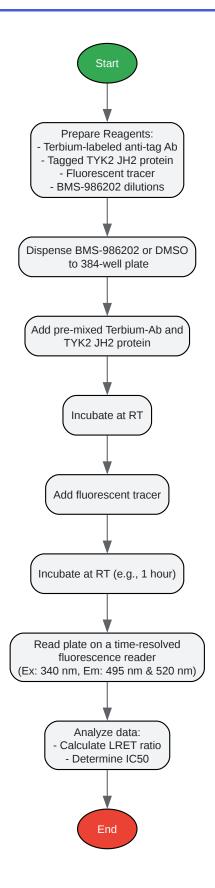
Experimental Protocols

Detailed methodologies for key experiments are provided below.

TYK2 JH2 Binding Assay (Luminescence Resonance Energy Transfer)

This protocol describes a general approach for a competitive binding assay using Lanthanide Resonance Energy Transfer (LRET).





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Figure 2: LRET-based TYK2 JH2 Binding Assay Workflow.



Methodology:

Reagent Preparation:

- Prepare a stock solution of BMS-986202 in DMSO and perform serial dilutions to obtain a range of concentrations.
- Dilute a terbium-labeled anti-tag antibody and a tagged recombinant human TYK2 JH2 protein in an appropriate assay buffer.
- Dilute a fluorescent tracer that binds to the TYK2 JH2 domain in the assay buffer.

Assay Procedure:

- Dispense a small volume of the BMS-986202 dilutions or DMSO (vehicle control) into the wells of a microplate.
- Add a mixture of the terbium-labeled antibody and the TYK2 JH2 protein to each well.
- Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow for antibody-protein binding.
- Add the fluorescent tracer to all wells.
- Incubate for a further period (e.g., 60 minutes) to allow the binding to reach equilibrium.

Data Acquisition and Analysis:

- Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a suitable plate reader.
- Calculate the LRET ratio (acceptor emission / donor emission).
- Plot the LRET ratio against the logarithm of the BMS-986202 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

STAT Phosphorylation Assay in Primary Human T Cells



This protocol outlines the measurement of STAT phosphorylation in response to cytokine stimulation.

Methodology:

- Cell Isolation and Culture:
 - Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.
 - Enrich for CD4+ T cells using negative selection magnetic beads.
 - Culture the purified CD4+ T cells in appropriate culture medium.
- Inhibitor Treatment and Cytokine Stimulation:
 - Pre-incubate the CD4+ T cells with varying concentrations of BMS-986202 or DMSO for 1-2 hours.
 - Stimulate the cells with a specific cytokine (e.g., IL-12 for pSTAT4, IL-23 for pSTAT3, or IFN-α for pSTAT1/2) for a short period (e.g., 15-30 minutes).
- · Fixation, Permeabilization, and Staining:
 - Fix the cells with a formaldehyde-based fixation buffer.
 - Permeabilize the cells with a methanol-based permeabilization buffer.
 - Stain the cells with fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT4-PE) and cell surface markers (e.g., anti-CD4-FITC).
- Flow Cytometry Analysis:
 - Acquire data on a flow cytometer.
 - Gate on the CD4+ T cell population.



- Quantify the median fluorescence intensity (MFI) of the phospho-STAT signal in the presence and absence of the inhibitor.
- Calculate the percent inhibition of STAT phosphorylation at each inhibitor concentration and determine the IC50 value.

In Vivo Efficacy in a Mouse Model of IL-23-Induced Acanthosis

This model is used to assess the efficacy of compounds in a psoriasis-like skin inflammation model.

Methodology:

- Animal Model:
 - Use appropriate mouse strains (e.g., C57BL/6).
 - Administer recombinant mouse IL-23 intradermally into the ear pinna on alternating days.
- Drug Administration:
 - Administer BMS-986202 or vehicle control orally once or twice daily, starting from the first day of IL-23 injection.
- Efficacy Readouts:
 - Measure ear thickness daily using a digital caliper.
 - At the end of the study, collect ear tissue for histological analysis (H&E staining) to assess acanthosis (epidermal thickening) and inflammatory cell infiltration.
 - Homogenize ear tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-17A, IL-22) by ELISA or qPCR.

In Vivo Efficacy in a Mouse Model of Anti-CD40-Induced Colitis



This model evaluates the efficacy of compounds in an acute, T-cell independent model of colitis.

Methodology:

- Animal Model:
 - Use immunodeficient mice (e.g., RAG2-/-) to avoid a T-cell-dependent response.
 - Induce colitis by a single intraperitoneal injection of an agonistic anti-CD40 antibody.
- Drug Administration:
 - Administer BMS-986202 or vehicle control orally, starting before or at the time of anti-CD40 injection.
- Efficacy Readouts:
 - Monitor body weight daily as an indicator of disease severity.
 - At a predetermined time point (e.g., day 7), collect colon tissue.
 - · Measure colon length and weight.
 - Perform histological analysis of colon sections to assess inflammation, epithelial damage, and immune cell infiltration.
 - Measure cytokine levels in colon homogenates or serum.

Conclusion

BMS-986202 (deucravacitinib) represents a significant advancement in the treatment of immune-mediated diseases. Its novel allosteric mechanism of action, which confers high selectivity for TYK2, translates into a promising efficacy and safety profile. The comprehensive preclinical and clinical data, supported by detailed experimental methodologies, provide a strong foundation for its continued development and clinical use. This technical guide serves as a valuable resource for researchers and drug development professionals seeking to understand the discovery and development of this innovative therapeutic agent.



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